5-Bromoquinoline-8-carbaldehyde
Overview
Description
5-Bromoquinoline-8-carbaldehyde is an organic compound with the molecular formula C10H6BrNO and a molecular weight of 236.07 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and is known for its applications in various scientific fields, including chemistry and biology .
Preparation Methods
The synthesis of 5-Bromoquinoline-8-carbaldehyde can be achieved through several methods. One common synthetic route involves the bromination of quinoline derivatives followed by formylation. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formylation using Vilsmeier-Haack reagent . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Chemical Reactions Analysis
5-Bromoquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-8-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, forming 5-bromoquinoline-8-methanol. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
5-Bromoquinoline-8-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the study of biological processes and as a building block for bioactive molecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromoquinoline-8-carbaldehyde is primarily related to its ability to interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
5-Bromoquinoline-8-carbaldehyde can be compared with other quinoline derivatives, such as:
Quinoline-8-carbaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloroquinoline-8-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
5-Fluoroquinoline-8-carbaldehyde:
Properties
IUPAC Name |
5-bromoquinoline-8-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLPBRIDHFAGPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585983 | |
Record name | 5-Bromoquinoline-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885267-41-4 | |
Record name | 5-Bromo-8-quinolinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885267-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromoquinoline-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromoquinoline-8-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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